molecular formula C15H19N3O4 B2627180 ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 227029-79-0

ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2627180
CAS No.: 227029-79-0
M. Wt: 305.334
InChI Key: KMPGYRJOCYGNOA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the Ester Group: The ester functional group can be introduced by reacting the indole derivative with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Oxoethoxy Group: The oxoethoxy group can be introduced by reacting the esterified indole with ethyl bromoacetate in the presence of a base like potassium carbonate.

    Hydrazinyl Group Addition: Finally, the hydrazinyl group can be added by reacting the oxoethoxy-indole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydrazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.

    Reduction: Reduced derivatives with amine functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the ester or hydrazinyl groups.

Scientific Research Applications

Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition, particularly for enzymes involved in metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The indole core can interact with hydrophobic pockets of receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which imparts specific biological activities and interactions with molecular targets that are distinct from other similar compounds.

Properties

IUPAC Name

ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-4-21-15(20)14-9(2)18(3)12-6-5-10(7-11(12)14)22-8-13(19)17-16/h5-7H,4,8,16H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGYRJOCYGNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(=O)NN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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